molecular formula C8H12[15N]4O4 B1163417 Decitabine-15N4

Decitabine-15N4

Cat. No. B1163417
M. Wt: 232.2
InChI Key: XAUDJQYHKZQPEU-SSDNLDPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decitabine- This action is useful in conditions characterized by DNA hypermethylation, as is found in myelodysplastic syndromes.

Scientific Research Applications

1. Application in Acute Myeloid Leukemia (AML) Treatment

Decitabine is utilized in the treatment of acute myeloid leukemia (AML) in older patients. It acts by hypomethylating DNA, but its use is limited to intravenous administration due to low oral bioavailability. Recent advancements involve the development of lipid nanocapsules (LNCs) to encapsulate decitabine, potentially increasing its oral bioavailability. This approach could improve the quality of life for patients by allowing outpatient treatment and reducing costs (Briot et al., 2017).

2. Role in Epigenetic Therapy of Cancer

Decitabine plays a significant role in epigenetic cancer therapy, primarily as a DNA methyltransferase (DNMT) inhibitor. Its ability to demethylate DNA contributes to its effectiveness in treating oncological diseases, despite limitations like toxicity and instability. Decitabine's function in altering DNA methylation patterns is central to its molecular mechanism of action in cancer treatment (Gnyszka et al., 2013).

3. Impact on DNA Methylation and Tumor Suppression

Research indicates that decitabine can deplete DNA methyltransferase 1 (DNMT1), leading to cytoreduction in myeloid malignancies without affecting normal hematopoiesis. This effect is significant even in p53-null myeloid malignancies and is achieved with minimal doses of decitabine (Awada et al., 2019).

4. Predictive Biomarkers for Treatment Response

Decitabine's effectiveness in ovarian cancer treatment is influenced by KRAS genomic status. The drug's sensitivity in ovarian cancer cells is predicted by this status, offering a potential biomarker for therapeutic response. Additionally, decitabine can synergistically enhance the antitumor activity of other drugs, such as navitoclax, in specific cancer models (Stewart et al., 2015).

properties

Molecular Formula

C8H12[15N]4O4

Molecular Weight

232.2

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1

InChI Key

XAUDJQYHKZQPEU-SSDNLDPUSA-N

SMILES

O[C@H]1C[C@H]([15N]2C=[15N]C([15NH2])=[15N]C2=O)O[C@@H]1CO

synonyms

5-aza-2’-Deoxycytidine-15N4; DAC-15N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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